molecular formula C20H16N2O2 B11648965 (4-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone

(4-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone

Cat. No.: B11648965
M. Wt: 316.4 g/mol
InChI Key: YIEOLLUIDBCEAZ-ZBJSNUHESA-N
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Description

(E)-[PHENYL(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE is an organic compound that features a complex structure with a phenyl group, a pyridin-3-yl group, and a 4-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[PHENYL(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE typically involves a multi-step process. One common method includes the condensation of phenyl(pyridin-3-yl)methanone with 4-methylbenzoic acid in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as magnesium oxide nanoparticles can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-[PHENYL(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-3-yl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-[PHENYL(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which (E)-[PHENYL(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[PHENYL(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

[(E)-[phenyl(pyridin-3-yl)methylidene]amino] 4-methylbenzoate

InChI

InChI=1S/C20H16N2O2/c1-15-9-11-17(12-10-15)20(23)24-22-19(16-6-3-2-4-7-16)18-8-5-13-21-14-18/h2-14H,1H3/b22-19+

InChI Key

YIEOLLUIDBCEAZ-ZBJSNUHESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(\C2=CC=CC=C2)/C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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